molecular formula C8H10Cl2N2S B6196260 1-(1,3-benzothiazol-5-yl)methanamine dihydrochloride CAS No. 2680540-24-1

1-(1,3-benzothiazol-5-yl)methanamine dihydrochloride

Cat. No.: B6196260
CAS No.: 2680540-24-1
M. Wt: 237.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

In this reaction, 2-mercaptoaniline reacts with an acid chloride to form the benzothiazole ring. The resulting compound is then further processed to obtain the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that benzothiazole derivatives can form stable complexes with target proteins, leading to their inhibition and subsequent therapeutic effects.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride can be compared with other benzothiazole derivatives, such as:

  • 2-Phenyl-1,3-benzothiazol-5-yl)methanamine
  • 5-(1,3-Benzothiazol-2-yl)-2-chloroaniline
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide

These compounds share the benzothiazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-benzothiazol-5-yl)methanamine dihydrochloride involves the reaction of 1,3-benzothiazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1,3-benzothiazole", "formaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1,3-benzothiazole is reacted with formaldehyde in the presence of a catalyst such as acetic acid to form 1-(1,3-benzothiazol-5-yl)methanol.", "2. The resulting product is then reduced with sodium borohydride to form 1-(1,3-benzothiazol-5-yl)methanamine.", "3. The final step involves the reaction of 1-(1,3-benzothiazol-5-yl)methanamine with hydrochloric acid to form the dihydrochloride salt of the compound." ] }

CAS No.

2680540-24-1

Molecular Formula

C8H10Cl2N2S

Molecular Weight

237.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.